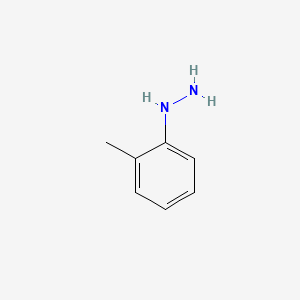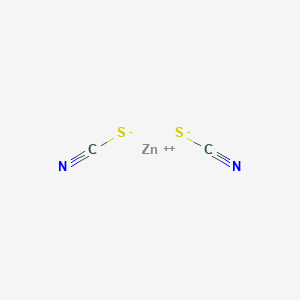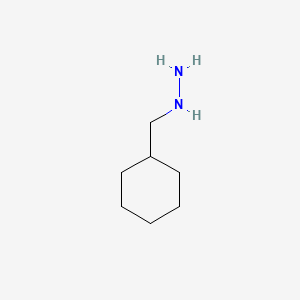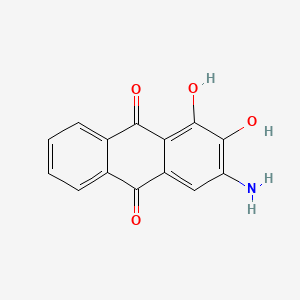
3-Amino-1,2-dihydroxyanthraquinone
説明
Synthesis Analysis
The synthesis of 3-Amino-DHAQ involves several steps. One common approach is the amino-hydroxylation of anthraquinone. This can be achieved through reactions such as nitration , followed by reduction to form the amino group, and then hydroxylation to introduce the hydroxy group at specific positions on the anthraquinone ring system. Detailed synthetic pathways can be found in relevant literature .
科学的研究の応用
Uranium Recovery
3-Amino-1,2-dihydroxyanthraquinone has demonstrated significant potential in the field of uranium recovery. Studies have shown that it exhibits extremely high accumulation abilities for uranium. This compound, when immobilized, shows high selective adsorption ability to uranium, rapid adsorption rate, and applicability in both column and batch systems. Notably, it can recover uranium almost quantitatively from natural seawater and be reused in the adsorption-desorption process (Sakaguchi & Nakajima, 1986).
Cytotoxicity in Cancer Research
Aminoanthraquinones, including derivatives of 3-Amino-1,2-dihydroxyanthraquinone, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. Some derivatives showed strong cytotoxicity towards breast and liver cancer cell lines, indicating potential applications in cancer therapy (Nor et al., 2013).
Reaction with Diamines
Studies have explored the reactions of 1,4-dihydroxyanthraquinone with various diamines. This includes exploring the effects of copper ions and the steric requirements of N-alkyl substituents, which could be relevant for synthesizing complex organic compounds (Takei et al., 1981).
Interaction with Human Intestinal Bacteria
Research on dihydroxyanthraquinones has revealed their interaction with human intestinal bacteria, showing significant growth inhibition of specific bacterial strains. This highlights their potential application in studying or treating bacterial infections (Sung et al., 2004).
Dyes for Synthetic Polymer Fibres
3-Amino-1,2-dihydroxyanthraquinone derivatives have been studied for their application as dyes for synthetic polymer fibers. Their unique properties allow for the production of deep violet-red colorations with excellent light fastness, opening up avenues in the textile industry (Peters, 1992).
Antitumor Properties
Derivatives of tetrahydrobenz[a]anthraquinone, including those related to 3-Amino-1,2-dihydroxyanthraquinone, have shown antitumor properties. These compounds have demonstrated growth inhibition in various cancer cell lines and increased the life span of leukemic mice (Morreal et al., 1990).
Anti-trypanosomal Agents
Substituted 1,4-dihydroxyanthraquinone derivatives have been evaluated as potentialanti-trypanosomal agents. The in-vitro screening against Trypanosoma brucei parasites showed noteworthy activity, suggesting these derivatives could be promising structures in the search for drugs against trypanosomiasis (Kisula et al., 2022).
Photopolymerization
Dihydroxyanthraquinone derivatives have been investigated as photoinitiators for photopolymerization. Their properties, such as solubility in solvents and monomers, and absorption maxima in the blue light wavelength range, make them potential candidates for applications in photopolymerization processes (Zhang et al., 2016).
Synthesis of Anti-Tumor Agents
3-Amino-1,2-dihydroxyanthraquinone has been studied for the synthesis of anti-tumor agents, specifically focusing on optimizing the reaction conditions and yield. This research provides insights into developing more effective cancer treatments (Chang-song, 2007).
Antibacterial Activity
The synthesis and antibacterial activity of certain derivatives have been explored, showing moderate activity against various pathogenic bacteria. This indicates potential uses in developing antibacterial agents (Nurbayti et al., 2022).
Complexation Equilibria Studies
The complexation equilibria between lanthanum, 3-Amino-1,2-dihydroxyanthraquinone, and fluoride were studied, revealing the potential for developing color-changing reactions for analytical applications (Yuchi et al., 1988).
作用機序
特性
IUPAC Name |
3-amino-1,2-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,18-19H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWHISGXDKCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192733 | |
| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,2-dihydroxyanthraquinone | |
CAS RN |
3963-78-8 | |
| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoalizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q5T7UZ9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)





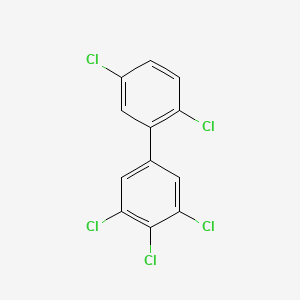
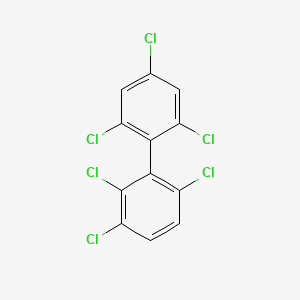
![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-](/img/structure/B1593756.png)

